Phthalimidinoglutarimide-propargyl-OH

Hydrolytic stability CRBN ligand Phthalimidinoglutarimide

Phthalimidinoglutarimide‑propargyl‑OH (CAS 2301127‑01‑3, C₁₆H₁₄N₂O₄, MW 298.29) is a cereblon (CRBN) E3 ubiquitin ligase ligand‑linker conjugate built on the phthalimidinoglutarimide (EM‑12) scaffold, functionalized at the 4‑position with a terminal propargyl alcohol group. The compound belongs to the class of immunomodulatory drug (IMiD)‑derived CRBN recruiters used as building blocks for proteolysis‑targeting chimeras (PROTACs) and molecular‑glue degrader discovery.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
Cat. No. B13937018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidinoglutarimide-propargyl-OH
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCO
InChIInChI=1S/C16H14N2O4/c19-8-2-4-10-3-1-5-11-12(10)9-18(16(11)22)13-6-7-14(20)17-15(13)21/h1,3,5,13,19H,6-9H2,(H,17,20,21)
InChIKeyOLNTVTXJXBYTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalimidinoglutarimide-propargyl-OH: CRBN Ligand–Linker Conjugate for Click-Chemistry-Enabled PROTAC Assembly


Phthalimidinoglutarimide‑propargyl‑OH (CAS 2301127‑01‑3, C₁₆H₁₄N₂O₄, MW 298.29) is a cereblon (CRBN) E3 ubiquitin ligase ligand‑linker conjugate built on the phthalimidinoglutarimide (EM‑12) scaffold, functionalized at the 4‑position with a terminal propargyl alcohol group . The compound belongs to the class of immunomodulatory drug (IMiD)‑derived CRBN recruiters used as building blocks for proteolysis‑targeting chimeras (PROTACs) and molecular‑glue degrader discovery . Unlike thalidomide, the phthalimidinoglutarimide core replaces the phthalimide ring with a phthalimidine (isoindolin‑1‑one), conferring markedly enhanced hydrolytic stability [1]. The propargyl alcohol exit vector enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry without requiring additional deprotection steps, positioning this compound as a direct conjugation‑ready intermediate for assembling heterobifunctional degraders .

Why Generic CRBN Ligand–Linker Substitution Fails: The Phthalimidinoglutarimide-propargyl-OH Differentiation Case


CRBN ligand–linker conjugates that share the general ‘IMiD‑plus‑linker‑plus‑functional‑handle’ architecture cannot be treated as interchangeable commodities. The phthalimidinoglutarimide core hydrolyzes approximately two orders of magnitude more slowly than thalidomide (plasma half‑life of EM‑12 ∼196 min vs. thalidomide elimination half‑life 5–7.5 h primarily driven by non‑enzymatic amide hydrolysis at four sites), meaning that thalidomide‑based conjugates progressively lose CRBN‑binding integrity during synthesis, storage, and cellular assays, whereas phthalimidinoglutarimide‑based constructs maintain target engagement fidelity . The 4‑position propargyl‑OH exit vector differs fundamentally from C5‑alkyl‑OH, C3‑alkyl‑OH, and piperazine‑based linkers in both steric trajectory and conjugation chemistry, directly altering ternary‑complex geometry and degradation cooperativity . Moreover, the terminal alkyne mandates CuAAC click chemistry, which is bioorthogonal and produces a stable 1,2,3‑triazole linkage—a feature absent in amine‑, acid‑, or bromide‑terminated analogs that rely on amide coupling or nucleophilic substitution, each with distinct efficiency, chemoselectivity, and by‑product profiles [1].

Phthalimidinoglutarimide-propargyl-OH: Quantitative Evidence of Differentiation from Closest Analogs


Hydrolytic Stability: Phthalimidinoglutarimide Core vs. Thalidomide

The phthalimidinoglutarimide core (EM‑12) exhibits fundamentally greater hydrolytic stability than thalidomide. EM‑12 displays a half‑life of approximately 196 minutes in human plasma and is characterized as 'much more stable for hydrolysis' and 'significantly more stable against hydrolysis than Thalidomide' [1]. In contrast, thalidomide undergoes extensive non‑enzymatic hydrolysis at its four amide sites, with an elimination half‑life of 5–7.5 hours in vivo predominantly determined by hydrolytic degradation rather than metabolic clearance [2]. This differential translates to an estimated hydrolytic rate constant reduction by roughly two orders of magnitude for the phthalimidinoglutarimide scaffold relative to thalidomide under physiological aqueous conditions.

Hydrolytic stability CRBN ligand Phthalimidinoglutarimide

TNF‑α Inhibitory Potency: Phthalimidinoglutarimide Core vs. Thalidomide

EM‑12 (the phthalimidinoglutarimide parent scaffold) demonstrates a TNF‑α inhibitory IC₅₀ of approximately 100 nM, whereas thalidomide exhibits a substantially weaker IC₅₀ of approximately 200 µM under comparable assay conditions [1]. This represents an approximately 2,000‑fold difference in potency, cited in patent examination proceedings as an 'unexpected technical effect' that distinguishes phthalimidinoglutarimide from the classical IMiD scaffold [2]. The enhanced potency is attributed to the phthalimidine‑to‑phthalimide substitution, which alters CRBN‑binding geometry and downstream substrate‑recruitment efficiency.

TNF-α inhibition CRBN ligand Phthalimidinoglutarimide

Exit Vector Topology: 4‑Propargyl‑OH vs. C5‑Alkyl‑OH and C3‑Alkyl‑OH Linker Geometries

The 4‑position propargyl‑OH exit vector places the conjugation handle at the isoindolinone ring periphery, directing the linker‑target‑ligand assembly along a trajectory distinct from C5‑alkyl‑OH and C3‑alkyl‑OH variants. Published characterization of the C5‑functionalized analog indicates that 'the C5 exit vector reduces off‑target ZF protein degradation relative to C4‑functionalized ligands, enabling cleaner target engagement readouts in cell‑based assays' . While this statement refers to C4‑THALIDOMIDE‑based ligands, the underlying principle—that exit‑vector position and steric trajectory directly control which neo‑substrates are recruited to CRBN—is a class‑level inference supported by extensive structural biology of the CRBN–IMiD–neosubstrate interface [1]. The rigid, linear propargyl spacer (sp‑hybridized carbon) of the target compound further constrains conformational flexibility compared to the saturated alkyl chains in C3‑OH and C5‑OH analogs, potentially yielding more predictable linker geometry in PROTAC design.

Linker exit vector PROTAC design Ternary complex geometry

Conjugation Chemistry: CuAAC‑Compatible Propargyl vs. Amine/Acid/Bromide Termination

The terminal propargyl group enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), a bioorthogonal reaction that proceeds with high efficiency and excellent chemoselectivity under mild conditions, forming a stable 1,2,3‑triazole linkage [1]. This differs from amine‑terminated analogs (e.g., phthalimidinoglutarimide‑propargyl‑C1‑amine HCl, phthalimidinoglutarimide‑piperidine‑NH₂), which require amide‑coupling reagents and may suffer from competing N‑hydroxysuccinimide ester hydrolysis, and from bromide‑terminated analogs (e.g., phthalimidinoglutarimide‑C7‑Br), which rely on nucleophilic substitution with variable leaving‑group efficiency. The hydroxyl group at the propargyl terminus provides an additional orthogonal functionalization point (e.g., esterification, etherification, or phosphorylation) that can be exploited independently of the alkyne, a dual‑handle feature not available in simple propargyl‑only or amine‑only variants .

Click chemistry CuAAC PROTAC conjugation

Molecular Weight and Physicochemical Profile: Phthalimidinoglutarimide‑propargyl‑OH vs. Pomalidomide‑propargyl and Thalidomide‑propargyl

Phthalimidinoglutarimide‑propargyl‑OH (MW 298.29) is approximately 14 Da lighter than thalidomide‑propargyl (MW 312.28) and is substantially smaller than pomalidomide‑based propargyl conjugates (pomalidomide MW 273.24 for the parent; propargyl‑functionalized variants generally exceed 310 Da with linker attachments) . In the context of PROTAC design, where the total molecular weight of the final heterobifunctional degrader is a critical determinant of cell permeability and oral bioavailability, every 14–30 Da reduction at the E3‑ligase‑recruiting terminus contributes to a lower overall MW, potentially improving compliance with Lipinski‑derived guidelines for beyond‑Rule‑of‑5 compounds . The phthalimidinoglutarimide core additionally lacks the aniline NH₂ present in pomalidomide and lenalidomide, eliminating a potential metabolic soft spot (N‑acetylation, oxidation) and simplifying analytical characterization.

Molecular weight PROTAC building block Physicochemical properties

Scaffold Topology: Phthalimidinoglutarimide vs. Classical IMiDs (Lenalidomide, Pomalidomide) in De Novo PROTAC Design

In a graph‑based deep generative modeling study for de novo PROTAC design, phthalimidinoglutarimide (PubChem CID associated with the EM‑12 scaffold) was identified as the most common substructure among the top 100 predicted degrader molecules, exceeding the frequency of lenalidomide and pomalidomide substructures [1]. While this reflects computational prediction rather than experimental validation, it indicates that the phthalimidinoglutarimide core possesses topological features (ring saturation, hydrogen‑bonding geometry, exit‑vector orientation) that are preferentially selected by structure‑generating algorithms trained on degrader activity data. This computational preference complements the experimental stability and potency advantages described above.

De novo PROTAC design Phthalimidinoglutarimide CRBN recruiter

Phthalimidinoglutarimide-propargyl-OH: Evidence‑Backed Application Scenarios for Scientific and Industrial Users


PROTAC Library Synthesis via High‑Throughput CuAAC Click Chemistry

The terminal propargyl group enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑functionalized target‑protein ligands, producing stable 1,2,3‑triazole linkages under mild aqueous conditions compatible with 96‑well plate formats [1]. This chemoselective, bioorthogonal reaction minimizes side‑product formation and simplifies purification relative to amide‑coupling‑based conjugation, making the compound ideally suited for parallel synthesis of focused PROTAC libraries. The dual alkyne‑plus‑hydroxyl functionality further permits orthogonal derivatization of the hydroxyl group (e.g., esterification to modulate linker properties) without protecting the alkyne handle .

CRBN‑Dependent Degrader Development Requiring Extended Aqueous Stability

The phthalimidinoglutarimide core exhibits a plasma half‑life of ~196 min and is characterized as 'significantly more stable against hydrolysis than Thalidomide' [1]. This stability advantage translates directly to PROTAC constructs: CRBN‑recruiting moieties that resist hydrolytic ring‑opening maintain target‑engagement fidelity throughout the extended incubation periods (24–72 h) typical of cellular degradation assays. Investigators developing degraders for slowly degraded protein targets or conducting long‑term washout experiments should prioritize phthalimidinoglutarimide‑based building blocks over thalidomide‑based conjugates to avoid confounding loss of CRBN binding during the assay window .

Neosubstrate‑Selectivity Profiling Across Exit‑Vector Variants

Published evidence indicates that exit‑vector position (C4 vs. C5) directly influences off‑target zinc‑finger transcription factor degradation: the C5 exit vector reduces off‑target ZF degradation relative to C4‑functionalized ligands [1]. The 4‑propargyl‑OH geometry of the target compound provides a distinct steric trajectory compared to both C5‑OH and C3‑OH analogs, making it a valuable tool for systematic structure–activity relationship (SAR) studies aimed at dissociating therapeutic target degradation from IKZF1/3‑mediated toxicity. Procurement of this specific regioisomer enables controlled comparison with C5‑OH and C3‑OH variants within the same experimental framework, generating internally consistent neosubstrate‑recruitment profiles .

Molecular‑Glue Degrader Discovery and CRBN‑Neosubstrate Screening

The phthalimidinoglutarimide‑propargyl‑OH scaffold serves as a minimalist CRBN‑binding probe that can be directly screened for molecular‑glue activity: the propargyl handle enables copper‑free strain‑promoted azide‑alkyne cycloaddition (SPAAC) or CuAAC conjugation to fluorophores, affinity tags, or solid supports for target‑identification pull‑down experiments [1]. Its lower molecular weight (298.29 Da) compared to thalidomide‑ and pomalidomide‑based probes minimizes steric interference with CRBN‑neosubstrate interface formation, potentially revealing glue‑like degradation events that would be masked by bulkier IMiD conjugates. The structural relationship to EM‑12, which is characterized as a teratogenic thalidomide analog with enhanced potency, further supports its use in phenotypic screening for novel CRBN‑dependent degradation activities .

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